molecular formula C13H13NO4 B11797588 5-(4-Isopropoxyphenyl)oxazole-2-carboxylicacid

5-(4-Isopropoxyphenyl)oxazole-2-carboxylicacid

Cat. No.: B11797588
M. Wt: 247.25 g/mol
InChI Key: VQFANRJUENRPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid typically involves the reaction of 4-isopropoxybenzaldehyde with an appropriate oxazole precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

5-(4-Isopropoxyphenyl)oxazole-2-carboxylic acid can be compared with other oxazole derivatives such as:

  • 5-(4-Methoxyphenyl)oxazole-2-carboxylic acid
  • 5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid
  • 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

5-(4-propan-2-yloxyphenyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-8(2)17-10-5-3-9(4-6-10)11-7-14-12(18-11)13(15)16/h3-8H,1-2H3,(H,15,16)

InChI Key

VQFANRJUENRPRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.